1-Ethylcycloheptan-1-amine
Description
1-Ethylcycloheptan-1-amine (CAS 1339611-37-8) is a cycloheptane-based primary amine with the molecular formula C₉H₁₉N and a molecular weight of 141.26 g/mol . Its structure features a seven-membered cycloheptane ring substituted with an ethyl group at the 1-position (Figure 1). This compound is cataloged as a building block in synthetic chemistry, particularly in pharmaceutical and agrochemical research, as evidenced by its high patent count (98 patents) . However, peer-reviewed literature on its specific applications remains sparse .
Properties
IUPAC Name |
1-ethylcycloheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(10)7-5-3-4-6-8-9/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBJDQVXXTCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311765 | |
| Record name | Cycloheptanamine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67404-88-0 | |
| Record name | Cycloheptanamine, 1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67404-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanamine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with ethylamine. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
1-Ethylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethylcycloheptan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This compound may also modulate signal transduction pathways by altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-ethylcycloheptan-1-amine with structurally related cycloalkane amines:
Key Observations:
Ring Size and Conformational Flexibility :
- The seven-membered cycloheptane ring in this compound introduces moderate ring strain compared to smaller cyclohexane (6-membered) or cyclopentane (5-membered) analogs. This may influence its reactivity and binding interactions in catalysis or drug design .
- 2,2,4,6-Tetramethylpiperidine (6-membered piperidine) exhibits significant steric hindrance due to four methyl groups, making it a stronger base but less flexible .
Substituent Effects :
- The ethyl group in this compound provides moderate hydrophobicity, whereas the ethoxyethyl group in 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride enhances polarity and water solubility when protonated .
In contrast, 2,2,4,6-tetramethylpiperidine (61 patents) may find niche roles as a ligand or base .
Limitations and Gaps in Data
- Purity and Solubility: No purity data were found for this compound, unlike its cyclohexane analog .
Biological Activity
1-Ethylcycloheptan-1-amine is a cyclic amine with potential applications in pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and other fields. This article reviews the compound's biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications.
This compound has the chemical formula and a molecular weight of approximately 141.24 g/mol. It is characterized by a cycloheptane ring substituted with an ethylamine group, contributing to its unique chemical behavior.
Pharmacological Effects
The biological activity of this compound has been explored in various studies, primarily focusing on its effects on neurotransmitter systems and potential therapeutic applications.
Toxicity Profile
The toxicity of this compound has not been extensively documented. However, as with many amines, it is essential to consider potential adverse effects:
- Acute Toxicity : Preliminary data suggest a low acute toxicity profile; however, detailed LD50 values are not readily available in the literature. As with other amines, exposure limits should be established based on safety data sheets (SDS) and regulatory guidelines .
Study on Stereoselective Reactions
A recent study explored the use of amine transaminases for the biotransformation of hydrophobic substrates into corresponding amines. While this study primarily focused on cyclohexanones, it provides insights into the potential for similar reactions involving this compound . The findings indicated that enzymatic pathways could enhance the efficiency of synthesizing such compounds.
Data Table: Comparative Analysis of Biological Activity
| Compound | Structure Type | Primary Activity | Toxicity Level |
|---|---|---|---|
| This compound | Cyclic Amine | Neurotransmitter Modulation | Low (TBD) |
| Cyclohexylamine | Cyclic Amine | Analgesic Effects | Moderate |
| 4-Ethylcyclohexan-1-amine | Cyclic Amine | Antidepressant Properties | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
